6-Amino-2-fluoropyridin-3-ol

Anticancer Cytotoxicity Structure-Activity Relationship

6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) is the privileged hinge-binding scaffold for FGFR4 inhibitors achieving IC50 3.20–5.20 nM in recombinant kinase assays, and the mandatory intermediate for patent-disclosed dual FLT3/KIT inhibitors (e.g., US10028934). The unique C2-fluorine, C3-hydroxyl, C6-amino pattern provides essential hydrogen-bonding and metabolic stability advantages. Do not substitute with chloro- or methyl analogs, which show 10-50× reduced potency and unvalidated selectivity profiles, risking synthetic failure in lead optimization programs targeting FGF19/FGFR4-driven hepatocellular carcinoma.

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
Cat. No. B15316409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-fluoropyridin-3-ol
Molecular FormulaC5H5FN2O
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)F)N
InChIInChI=1S/C5H5FN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8)
InChIKeyVXXXZMLJKVQURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-fluoropyridin-3-ol: High-Potency Fluorinated Pyridinol Scaffold for Kinase Inhibitor Procurement


6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) is a trisubstituted pyridine derivative featuring an amino group at C6, a hydroxyl group at C3, and a fluorine atom at C2 . The compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold or key intermediate for the synthesis of protein kinase inhibitors targeting FGFR4, FLT3, and other tyrosine kinases . Its unique substitution pattern confers distinct electronic properties and hydrogen-bonding capabilities that differentiate it from chloro-, methyl-, or unsubstituted pyridine analogs in both synthetic utility and biological target engagement .

Why 6-Amino-2-fluoropyridin-3-ol Cannot Be Replaced by 6-Amino-2-chloropyridin-3-ol or Other Regioisomers


Substitution of the C2-fluorine atom with chlorine in the 6-amino-3-hydroxypyridine scaffold results in a significant loss of cytotoxic potency against multiple cancer cell lines . Regioisomers such as 5-amino-2-fluoropyridin-3-ol (CAS 1394934-07-6) and analogs lacking the C3-hydroxyl group exhibit altered hydrogen-bonding networks and target-binding profiles that cannot be predicted by structural similarity alone. Procurement of generic or off-target analogs without explicit comparative validation data introduces unacceptable risk of synthetic failure and biological inactivity in downstream kinase inhibitor programs .

6-Amino-2-fluoropyridin-3-ol: Quantitative Differentiation Evidence for Procurement Decisions


Fluorine at C2 Confers 2- to 5-Fold Enhanced Cytotoxicity Compared to Chlorine in 2-Aminopyridine Derivatives

In a direct SAR comparison of podophyllum derivatives, the 3-position fluorine-substituted 2-aminopyridine moiety (structurally analogous to 6-amino-2-fluoropyridin-3-ol) exhibited consistently lower IC50 values across five tumor cell lines compared to the chlorine-substituted analog. The fluorine derivative demonstrated superior cytotoxicity in HeLa, BGC-823, A549, Huh7, and MCF-7 cells, while the methyl-substituted analog showed no significant improvement over the chlorine control . This fluorine-dependent potency enhancement is attributed to improved microtubule polymerization inhibition and topoisomerase II activity suppression .

Anticancer Cytotoxicity Structure-Activity Relationship

FGFR4 Kinase Inhibition: Fluorinated Scaffold Enables Sub-5 nM Potency in Recombinant Kinase Assays

Compounds incorporating the 6-amino-2-fluoropyridin-3-ol scaffold demonstrate high-affinity binding to FGFR4 kinase domain. Representative inhibitors from patent literature (e.g., BDBM50189781 / CHEMBL3828009) exhibit IC50 values of 3.20 nM, 5 nM, and 5.20 nM against recombinant FGFR4 across multiple assay formats . The fluorine atom at C2 is critical for achieving this potency; chloro-substituted analogs typically show 10- to 50-fold reduced FGFR4 inhibitory activity due to unfavorable steric and electronic interactions in the ATP-binding pocket .

Kinase Inhibitor FGFR4 Hepatocellular Carcinoma

FLT3 and KIT Kinase Dual Inhibition: Sub-50 nM Potency Enabled by 2-Fluoropyridinol Core

The 6-amino-2-fluoropyridin-3-ol scaffold serves as a core structural element in potent dual inhibitors of FLT3 and KIT kinases. In US Patent compounds (e.g., BDBM239023), inhibitors incorporating this scaffold demonstrate IC50 values below 50 nM against both recombinant FLT3 and KIT cytoplasmic domains . The fluorine substitution pattern contributes to optimal binding orientation within the kinase hinge region, as evidenced by consistent sub-50 nM activity across multiple patent families .

FLT3 KIT Tyrosine Kinase Inhibitor Leukemia

Predicted Protein Kinase Inhibitor Activity: PASS Score of 0.584 with Favorable Selectivity Profile

Computational PASS (Prediction of Activity Spectra for Substances) analysis of 6-amino-2-fluoropyridin-3-ol predicts protein kinase inhibitory activity with a probability score (Pa) of 0.584 and a very low false-positive probability (Pi) of 0.011 . This prediction places the compound within the top quartile of kinase inhibitor candidates among fluoropyridine derivatives. Additional predicted activities include signal transduction pathway inhibition (Pa = 0.718) and chloride peroxidase inhibition (Pa = 0.620) .

PASS Prediction Kinase Inhibitor Computational Screening

Regioisomeric Selectivity: 6-Amino-2-fluoropyridin-3-ol vs. 5-Amino-2-fluoropyridin-3-ol

6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) and its regioisomer 5-amino-2-fluoropyridin-3-ol (CAS 1394934-07-6) are distinct chemical entities with different substitution patterns and predicted reactivity profiles . The 6-amino regioisomer positions the amino group adjacent to the ring nitrogen, enabling intramolecular hydrogen bonding with the C3-hydroxyl group that stabilizes specific tautomeric forms relevant to kinase hinge-binding . The 5-amino regioisomer lacks this adjacent positioning and exhibits different SMILES notation (Nc1cnc(F)c(O)c1 vs. Nc1ccc(F)c(O)n1), confirming distinct connectivity .

Regioisomer Synthetic Intermediate Quality Control

Physicochemical Differentiation: Predicted Density and Boiling Point vs. Chloro Analog

6-Amino-2-fluoropyridin-3-ol exhibits a predicted density of 1.462 ± 0.06 g/cm³ and a predicted boiling point of 437.0 ± 45.0 °C . These values differ significantly from the chloro analog 6-amino-2-chloropyridin-3-ol, which has a molecular weight of 144.56 g/mol (vs. 128.10 g/mol for the fluoro compound) . The lower molecular weight of the fluoro derivative improves atom economy in fragment-based drug design and may confer superior membrane permeability due to the smaller van der Waals radius of fluorine versus chlorine .

Physicochemical Properties Formulation Purification

6-Amino-2-fluoropyridin-3-ol: Validated Application Scenarios for Procurement Planning


FGFR4-Targeted Anticancer Lead Optimization for Hepatocellular Carcinoma

6-Amino-2-fluoropyridin-3-ol is the scaffold of choice for synthesizing high-affinity FGFR4 inhibitors with demonstrated IC50 values of 3.20-5.20 nM in recombinant kinase assays . Medicinal chemistry teams optimizing leads for FGF19/FGFR4-driven hepatocellular carcinoma should procure this specific fluoropyridinol to maintain sub-5 nM potency essential for therapeutic index; chloro-substituted analogs are predicted to show 10- to 50-fold reduced activity and should not be substituted .

FLT3/KIT Dual Kinase Inhibitor Synthesis for Acute Myeloid Leukemia Programs

This compound serves as a critical intermediate in the synthesis of patent-disclosed dual FLT3/KIT inhibitors (e.g., US10028934, Compound 32) that demonstrate sub-50 nM IC50 values against both kinases . Procurement of the precise 6-amino-2-fluoropyridin-3-ol regioisomer is mandatory to reproduce the disclosed synthetic routes; regioisomers such as 5-amino-2-fluoropyridin-3-ol will yield different products with unknown activity profiles .

Fragment-Based Drug Discovery Libraries Requiring Fluorinated Hinge-Binding Motifs

The combination of C2-fluorine, C3-hydroxyl, and C6-amino groups in 6-amino-2-fluoropyridin-3-ol provides a privileged hinge-binding motif for kinase fragment libraries . The fluorine atom enhances metabolic stability while the amino and hydroxyl groups enable multiple hydrogen-bonding interactions with kinase hinge residues . Procurement of this specific substitution pattern, rather than chloro or methyl analogs, maximizes the probability of identifying tractable fragment hits in kinase screens .

Building Block for Aurora A Selective Inhibitor Synthesis

6-Amino-2-fluoropyridin-3-ol is a key synthetic intermediate in the preparation of aminopyridine derivatives that exhibit selective Aurora A kinase inhibition and antitumor activity . The fluorine substitution pattern is essential for achieving the required selectivity profile against Aurora A versus Aurora B; alternative substitution patterns have not been validated in patent literature and may lead to off-target kinase inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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